molecular formula C19H19N5O3S B2406454 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034536-40-6

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2406454
CAS No.: 2034536-40-6
M. Wt: 397.45
InChI Key: OQHFFDYYMHKFQT-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a pyridine ring, a pyrazole ring, and a benzenesulfonamide group. The combination of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidinone and pyridine intermediates, followed by their coupling with the pyrazole and benzenesulfonamide moieties. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions, enzyme activity, or cellular processes.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets, which could lead to the development of new drugs.

    Industry: It can be used in the development of specialty chemicals, materials, or catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may bind to these targets through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) or covalent modifications. This binding can modulate the activity of the target, leading to changes in cellular signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide include:

  • N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-imidazol-1-yl)benzenesulfonamide
  • N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-triazol-1-yl)benzenesulfonamide
  • N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for versatile modifications and interactions, making it a valuable tool in various scientific research and industrial applications.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-19-3-1-11-23(19)18-13-15(8-10-20-18)14-22-28(26,27)17-6-4-16(5-7-17)24-12-2-9-21-24/h2,4-10,12-13,22H,1,3,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHFFDYYMHKFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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